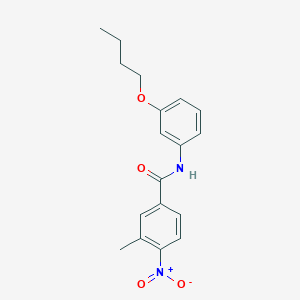

N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide

Description

N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by a 3-methyl-4-nitro-substituted benzoyl group and a 3-butoxyphenylamine moiety.

Properties

IUPAC Name |

N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-3-4-10-24-16-7-5-6-15(12-16)19-18(21)14-8-9-17(20(22)23)13(2)11-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUWMEVEBRARMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the fourth position.

Amidation: The resulting 3-methyl-4-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 3-butoxyaniline to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide can undergo reduction to form the corresponding amine. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions. Common reagents for this reaction include alkoxides in the presence of a suitable solvent.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Sodium alkoxide in an alcohol solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products:

Reduction: N-(3-butoxyphenyl)-3-methyl-4-aminobenzamide.

Substitution: Various N-(3-alkoxyphenyl)-3-methyl-4-nitrobenzamides.

Hydrolysis: 3-methyl-4-nitrobenzoic acid and 3-butoxyaniline.

Scientific Research Applications

Chemistry: N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the materials science field, this compound can be used in the development of novel polymers and coatings. Its functional groups allow for cross-linking and modification, leading to materials with desirable properties.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table compares key structural analogs of N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide:

Key Observations :

Key Observations :

Physicochemical Properties

- Solubility : The butoxy group in the target compound likely enhances solubility in organic solvents compared to halogenated analogs (e.g., Cl, F) .

- Crystallinity : Crystalline analogs (e.g., N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide) are easier to purify, while amorphous derivatives (e.g., N-(4-fluorophenyl)-3-methyl-4-nitrobenzamide) may require chromatographic techniques .

- Stability : Nitro groups are redox-active, which could influence metabolic degradation pathways .

Biological Activity

N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a butoxy group and a nitro group attached to a benzamide backbone. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to the nitro group , which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to therapeutic effects. The compound is hypothesized to modulate the activity of specific enzymes or receptors involved in disease processes, particularly in the context of antimicrobial, anti-inflammatory, and anticancer activities .

1. Antimicrobial Activity

Research indicates that this compound has shown potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a possible role in developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory pathways has been evaluated in several studies. It appears to modulate the expression of cytokines and other inflammatory mediators, indicating its potential as an anti-inflammatory agent .

3. Anticancer Properties

Preliminary investigations into the anticancer effects of this compound reveal its potential in inhibiting cancer cell proliferation. The compound may induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer drug .

Case Studies

Several studies have explored the biological activities of this compound:

- Study A : Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition at various concentrations.

- Study B : Investigated anti-inflammatory effects in a murine model, demonstrating reduced levels of pro-inflammatory cytokines following treatment with the compound.

- Study C : Assessed anticancer properties in vitro, revealing that treatment with this compound significantly decreased cell viability in breast cancer cell lines.

Comparative Analysis

A comparison with similar compounds provides insight into the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Nitro group, butoxy group | Antimicrobial, anti-inflammatory, anticancer |

| N-(3-butoxyphenyl)-3-methyl-4-aminobenzamide | Amino group instead of nitro | Altered biological activity; less potent |

| N-(2-butoxyphenyl)-4-nitrobenzamide | Different substitution pattern | Antimicrobial properties observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.